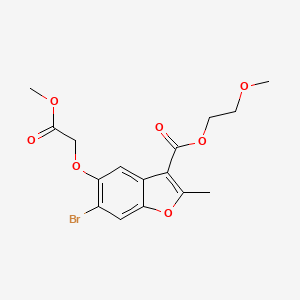![molecular formula C15H16N2O B2925171 8-Benzyl-2-oxo-8-azabicyclo[3.2.1]octane-6-carbonitrile CAS No. 1909317-57-2](/img/structure/B2925171.png)
8-Benzyl-2-oxo-8-azabicyclo[3.2.1]octane-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Benzyl-2-oxo-8-azabicyclo[3.2.1]octane-6-carbonitrile is a bicyclic compound with a unique structure that includes a benzyl group, a ketone, and a nitrile functional group. This compound is part of the 8-azabicyclo[3.2.1]octane family, which is known for its interesting biological activities and applications in various fields of research.
Mechanism of Action
Target of Action
The compound “8-Benzyl-2-oxo-8-azabicyclo[3.2.1]octane-6-carbonitrile” is part of the family of tropane alkaloids . Tropane alkaloids are known to display a wide array of interesting biological activities . .
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit interleukin-6 or oncostatin-induced stat3 nuclear translocation . They also inhibit tyrosyl phosphorylation of STAT3, Janus kinase 2 (JAK2), and Src .
Biochemical Pathways
Given its potential inhibitory effects on stat3, jak2, and src , it can be inferred that it may impact the JAK-STAT signaling pathway, which plays a crucial role in immune response, cell growth, and apoptosis.
Result of Action
Compounds with similar structures have been found to induce apoptosis , suggesting potential anti-cancer properties.
Action Environment
It’s worth noting that the compound is stored at room temperature , suggesting that it may be stable under normal environmental conditions.
Biochemical Analysis
Biochemical Properties
The 8-azabicyclo[3.2.1]octane scaffold, which is a central part of 8-Benzyl-2-oxo-8-azabicyclo[3.2.1]octane-6-carbonitrile, is known to interact with various enzymes and proteins
Cellular Effects
It is likely that this compound, like other tropane alkaloids, influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Benzyl-2-oxo-8-azabicyclo[3.2.1]octane-6-carbonitrile typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the use of acyclic starting materials that contain the required stereochemical information or through desymmetrization processes starting from achiral tropinone derivatives .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally involves the use of advanced organic synthesis techniques and may require specialized equipment and conditions to ensure the desired stereochemistry and purity.
Chemical Reactions Analysis
Types of Reactions: 8-Benzyl-2-oxo-8-azabicyclo[3.2.1]octane-6-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed:
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: The major product is the corresponding alcohol.
Substitution: Various substituted derivatives of the original compound.
Scientific Research Applications
8-Benzyl-2-oxo-8-azabicyclo[3.2.1]octane-6-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s structure is similar to that of tropane alkaloids, which have significant biological activities, making it a subject of interest in biological studies.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of drugs targeting the central nervous system.
Comparison with Similar Compounds
Tropane Alkaloids: Compounds like cocaine and atropine share a similar bicyclic structure and exhibit significant biological activities.
8-Azabicyclo[3.2.1]octane Derivatives: Other derivatives of this scaffold may include different substituents, leading to variations in their chemical and biological properties.
Uniqueness: 8-Benzyl-2-oxo-8-azabicyclo[3.2.1]octane-6-carbonitrile is unique due to its specific combination of functional groups (benzyl, ketone, nitrile) and its potential for stereoselective synthesis. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
8-benzyl-2-oxo-8-azabicyclo[3.2.1]octane-6-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c16-9-12-8-14-15(18)7-6-13(12)17(14)10-11-4-2-1-3-5-11/h1-5,12-14H,6-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYGDFUPJBRXFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2CC(C1N2CC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-3-methyl-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2925091.png)
![rac-5-[(1R,2R)-2-methylcyclopropyl]-4H-1,2,4-triazol-3-amine](/img/structure/B2925092.png)

![4-[(5-fluoropyrimidin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine](/img/structure/B2925095.png)
![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2,2,2-trichloroacetate](/img/structure/B2925096.png)
![N-(4-(1H-tetrazol-1-yl)phenyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2925098.png)
![methyl 3-{[4-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate](/img/structure/B2925100.png)
![N-(5-chloro-2-methoxyphenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2925103.png)
![ethyl 2-{[({2-[5-(pyrrolidin-1-ylcarbonyl)-1H-benzimidazol-1-yl]ethyl}amino)carbonyl]amino}benzoate](/img/new.no-structure.jpg)


![3-({1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]azetidin-3-yl}methoxy)pyridine](/img/structure/B2925110.png)
![N-[(2-METHOXYPHENYL)METHYL]-3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXAMIDE](/img/structure/B2925111.png)
